N-[2-[(2-methylsulfonylcyclohexyl)amino]ethyl]benzenesulfonamide
Description
N-[2-[(2-methylsulfonylcyclohexyl)amino]ethyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents This specific compound features a benzenesulfonamide moiety linked to a cyclohexyl group via an aminoethyl chain, with a methylsulfonyl substituent on the cyclohexyl ring
Properties
IUPAC Name |
N-[2-[(2-methylsulfonylcyclohexyl)amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S2/c1-22(18,19)15-10-6-5-9-14(15)16-11-12-17-23(20,21)13-7-3-2-4-8-13/h2-4,7-8,14-17H,5-6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWRJOJCMDXZBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCCCC1NCCNS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2-methylsulfonylcyclohexyl)amino]ethyl]benzenesulfonamide typically involves multiple steps:
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Formation of the Aminoethyl Chain: : The initial step involves the preparation of the aminoethyl intermediate. This can be achieved through the reaction of ethylenediamine with an appropriate protecting group to yield a protected aminoethyl compound.
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Cyclohexyl Derivative Synthesis: : The cyclohexyl derivative with a methylsulfonyl group is synthesized separately. This involves the sulfonation of cyclohexane followed by methylation to introduce the methylsulfonyl group.
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Coupling Reaction: : The protected aminoethyl intermediate is then coupled with the cyclohexyl derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
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Deprotection and Final Coupling: : The protecting group is removed from the aminoethyl chain, and the resulting free amine is coupled with benzenesulfonyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
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Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to an amine under strong reducing conditions.
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Substitution: : The benzenesulfonamide moiety can participate in nucleophilic aromatic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
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Medicinal Chemistry: : As a sulfonamide derivative, it may exhibit antibacterial properties and could be explored as a potential drug candidate for treating bacterial infections.
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Biological Research: : The compound could be used as a probe to study enzyme inhibition, particularly targeting enzymes like carbonic anhydrase, which are known to interact with sulfonamides.
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Materials Science: : Its unique structure may allow it to be used in the development of novel materials with specific properties, such as polymers or coatings.
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Chemical Synthesis: : It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic synthesis.
Mechanism of Action
The mechanism by which N-[2-[(2-methylsulfonylcyclohexyl)amino]ethyl]benzenesulfonamide exerts its effects is likely related to its interaction with biological targets such as enzymes. Sulfonamides typically inhibit enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s activity. For instance, it may inhibit carbonic anhydrase by binding to the zinc ion in the enzyme’s active site, preventing the enzyme from catalyzing the hydration of carbon dioxide.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: The parent compound, lacking the aminoethyl and cyclohexyl groups.
N-(2-aminoethyl)benzenesulfonamide: Similar structure but without the cyclohexyl group.
Cyclohexylsulfonamide: Lacks the benzenesulfonamide moiety.
Uniqueness
N-[2-[(2-methylsulfonylcyclohexyl)amino]ethyl]benzenesulfonamide is unique due to the presence of both a cyclohexyl group with a methylsulfonyl substituent and a benzenesulfonamide moiety. This dual functionality may confer unique biological activities and chemical reactivity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
